molecular formula C12H16N4O3 B140558 1-(5-Ketohexyl)-3-methyl Xanthine CAS No. 38975-46-1

1-(5-Ketohexyl)-3-methyl Xanthine

Cat. No. B140558
CAS RN: 38975-46-1
M. Wt: 264.28 g/mol
InChI Key: PVUYHZOYPIJUBZ-UHFFFAOYSA-N
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Description

1-(5-Ketohexyl)-3-methyl Xanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms . It is a metabolite of pentoxifylline, a drug used to improve blood flow in patients with peripheral vascular disease .


Synthesis Analysis

The synthesis of 1-(5-Ketohexyl)-3-methyl Xanthine is likely to involve the demethylation of pentoxifylline . The exact synthesis process could not be found in the available resources.


Molecular Structure Analysis

The molecular structure of 1-(5-Ketohexyl)-3-methyl Xanthine involves a xanthine core, which is a type of purine base, with a 5-ketohexyl and a methyl group attached . The exact structure could not be found in the available resources.


Chemical Reactions Analysis

1-(5-Ketohexyl)-3-methyl Xanthine, like many carbonyl-containing molecules, can undergo keto-enol tautomerism . This is a type of chemical equilibrium between a keto form (in this case, the xanthine) and an enol form .

properties

IUPAC Name

3-methyl-1-(5-oxohexyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUYHZOYPIJUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203357
Record name 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ketohexyl)-3-methyl Xanthine

CAS RN

38975-46-1
Record name 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38975-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Ketohexyl)-3-methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-KETOHEXYL)-3-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8NS1DNH2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A sodium methanol solution (prepared by adding sodium (20 mg, 0.9 mmol) to 1 ml of methanol) was added to a solution of 1-(5-oxohexyl)-3-methyl-7(methylpivaloyl)xanthine (270 mg, 0.7 mmol) in 4 ml of methanol and stirred for 15 min. The reaction mixture was poured into water (20 ml), then extracted with 25% ethanol/dichloromethane (4×50 ml). The organic extracts were combined, dried with sodium sulfate, and evaporated to give a yellow solid. The solid was washed with ether to remove impurities and give CT1505 (1-(5-oxohexyl)-3-methylxanthine) as a white solid (120 mg, 0.45 mmol, 65% yield).
Name
sodium methanol
Quantity
1 mL
Type
reactant
Reaction Step One
Name
1-(5-oxohexyl)-3-methyl-7(methylpivaloyl)xanthine
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

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